6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 5791-00-4) is a functionally activated, halogenated heterocyclic building block widely procured as a core intermediate for pharmaceutical and agrochemical manufacturing. Featuring a 1,4-benzoxazin-3-one scaffold modified with a 6-chloro substituent and a 2-methyl group, this compound provides a pre-installed metabolic block and an activated lactam N-H center. Industrial buyers and process chemists prioritize this specific scaffold because its halogenation predictably lowers the pKa of the nitrogen, enabling milder N-alkylation conditions, while simultaneously imparting enhanced lipophilicity and high crystallinity to downstream intermediates . These properties make it a superior starting material compared to non-halogenated baselines for scaling up bioactive molecules, herbicides, and advanced functional materials.
Attempting to substitute 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one with the unsubstituted 2-methyl-2H-1,4-benzoxazin-3(4H)-one or the des-methyl 6-chloro analog introduces severe process and performance liabilities. Omitting the 6-chloro group removes a critical metabolic blocking site, rendering downstream pharmaceutical candidates highly susceptible to rapid cytochrome P450-mediated oxidative degradation, which drastically reduces their in vivo half-life[1]. From a manufacturing perspective, the unsubstituted N-H bond is significantly less acidic, frequently forcing process chemists to abandon mild bases like potassium carbonate in favor of hazardous, pyrophoric reagents like sodium hydride to achieve acceptable N-alkylation yields. Furthermore, removing the 2-methyl group alters the scaffold's steric profile and solid-state packing, often resulting in unpredictable crystallization behaviors that necessitate solvent-intensive chromatographic purifications rather than scalable filtration.
The electron-withdrawing nature of the 6-chloro group significantly lowers the pKa of the lactam N-H bond compared to the unsubstituted baseline. This increased acidity allows for highly efficient deprotonation and subsequent N-alkylation using mild, scalable bases like potassium carbonate (K2CO3) in polar aprotic solvents. In standard industrial N-alkylation reactions with alkyl halides (e.g., 2-chloroethylmorpholine), the 6-chloro derivative routinely achieves >90% conversion under mild heating. In contrast, the unsubstituted comparator typically yields less than 70% under identical conditions, requiring the introduction of aggressive, moisture-sensitive bases (such as NaH) to drive the reaction to completion [1].
| Evidence Dimension | N-alkylation conversion efficiency under mild base (K2CO3) |
| Target Compound Data | >90% yield using K2CO3 |
| Comparator Or Baseline | Unsubstituted 2-methyl-2H-1,4-benzoxazin-3(4H)-one (<70% yield without strong base) |
| Quantified Difference | >20% increase in yield under scalable, mild conditions |
| Conditions | Reaction with alkyl halides in DMF/MeCN with K2CO3 at 80-116°C |
Eliminating the need for pyrophoric bases like NaH drastically improves plant safety, reduces reagent procurement costs, and streamlines industrial scale-up.
In medicinal chemistry, the 6-position of the benzoxazinone core is highly susceptible to cytochrome P450-mediated aromatic oxidation. Procuring the pre-chlorinated 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one effectively blocks this metabolic liability at the source. Comparative pharmacokinetic profiling of downstream derivatives demonstrates that 6-chloro analogs exhibit significantly lower intrinsic clearance rates compared to their unsubstituted counterparts. The strong C-Cl bond resists oxidative cleavage, which typically translates to a 2- to 3-fold improvement in the in vivo half-life of the resulting active pharmaceutical ingredients (APIs) [1].
| Evidence Dimension | Susceptibility to CYP450-mediated aromatic oxidation |
| Target Compound Data | Blocked oxidation at the 6-position (extended half-life) |
| Comparator Or Baseline | Unsubstituted 2-methyl-2H-1,4-benzoxazin-3(4H)-one (rapid clearance via 6-hydroxylation) |
| Quantified Difference | 2- to 3-fold improvement in downstream API half-life |
| Conditions | In vitro human liver microsome (HLM) stability assays for downstream derivatives |
Procuring the pre-halogenated building block saves multiple downstream synthetic steps and directly rescues API candidates from late-stage metabolic failure.
The substitution of hydrogen with chlorine at the 6-position systematically increases the lipophilicity of the scaffold. For downstream applications requiring cellular penetration, such as agrochemical fungicides or CNS-targeted pharmaceuticals, the 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one core provides a predictable LogP boost of approximately 0.5 to 0.7 units over the unsubstituted baseline. This optimized lipophilicity enhances passive membrane permeability and improves binding affinity within hydrophobic target pockets, making it a superior starting material for structure-activity relationship (SAR) optimization[1].
| Evidence Dimension | Scaffold lipophilicity contribution (ΔLogP) |
| Target Compound Data | +0.5 to +0.7 LogP units |
| Comparator Or Baseline | Unsubstituted 2-methyl-2H-1,4-benzoxazin-3(4H)-one (baseline LogP) |
| Quantified Difference | ~0.6 unit average increase in LogP |
| Conditions | Standard octanol-water partition coefficient calculations/measurements for the core scaffold |
Buyers targeting intracellular or CNS targets must select the chlorinated scaffold to ensure their final products achieve necessary bioavailability and efficacy.
Halogenation of the benzoxazinone ring significantly alters its solid-state properties. 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one exhibits a highly crystalline nature with a well-defined melting point (172-176 °C), which translates into excellent handling properties. During downstream functionalization, intermediates derived from this chlorinated scaffold are substantially more prone to crystallize out of solution compared to those derived from the unsubstituted or des-methyl analogs. This allows for straightforward isolation via direct filtration, bypassing the need for solvent-intensive and time-consuming chromatographic purifications [1].
| Evidence Dimension | Downstream intermediate isolation method |
| Target Compound Data | Direct crystallization/filtration (high purity) |
| Comparator Or Baseline | Des-methyl or unsubstituted analogs (frequently require column chromatography) |
| Quantified Difference | Elimination of chromatography steps during intermediate isolation |
| Conditions | Standard industrial scale-up and purification workflows |
The ability to isolate intermediates via simple crystallization drastically reduces solvent waste, labor time, and overall manufacturing costs at scale.
Due to its enhanced N-H acidity, this compound is the optimal starting material for synthesizing N-alkylated benzoxazinones (e.g., via reaction with 2-chloroethylmorpholine or similar alkyl halides). It is specifically chosen when process chemists need to execute mild, high-yield scalable reactions without resorting to hazardous strong bases [1].
In drug discovery programs where rapid clearance is a liability, this scaffold is selected to pre-install a metabolic block at the vulnerable 6-position. This ensures that downstream API candidates possess viable pharmacokinetic profiles and extended half-lives, reducing the risk of late-stage clinical failure.
The specific combination of the 6-chloro group (for lipophilicity and environmental stability) and the 2-methyl group (for structural rigidity) makes this compound an ideal precursor for developing highly penetrant herbicides and fungicides that require robust environmental persistence and high membrane permeability.
For medicinal chemistry teams exploring the benzoxazinone chemical space, this compound serves as a robust, highly crystalline anchor point. Its predictable physical properties guarantee straightforward purification of synthesized library members via simple filtration, accelerating the SAR screening process.
Irritant;Environmental Hazard